Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethylsulfonimidoyl group, and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate typically involves the reaction of monoethanolamine with di-tert-butyl dicarbonate in the presence of sodium bicarbonate and dichloromethane . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of protected amines and carbamates.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-hydroxyethyl)carbamate: Similar structure but lacks the sulfonimidoyl group.
Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: Contains additional ethoxy groups, making it more hydrophilic.
N-Boc-2-aminoethanol: A simpler compound used as a protecting group for amines.
Uniqueness
Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification of functional groups .
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4S/c1-9(2,3)15-8(13)11-4-6-16(10,14)7-5-12/h10,12H,4-7H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOBTFZBZFVEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=N)(=O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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